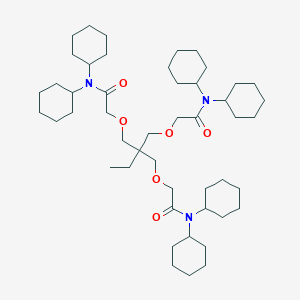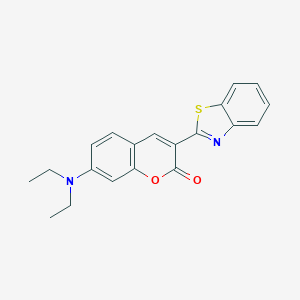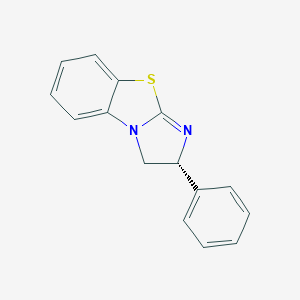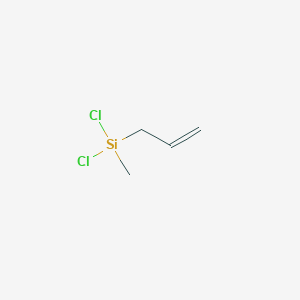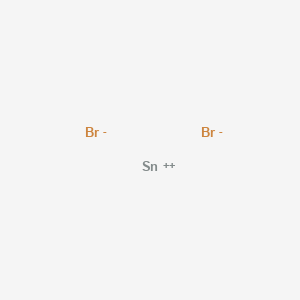
二溴化锡(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin(2+);dibromide, also known as stannous bromide, is a chemical compound composed of tin and bromine with the chemical formula SnBr₂. In this compound, tin is in the +2 oxidation state. Tin(2+);dibromide appears as a yellow powder and is known for its stability, which is attributed to the inert pair effect .
科学研究应用
Tin(2+);dibromide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including those with tin atoms attached.
Materials Science: Tin(2+);dibromide is used in the synthesis of methylammonium tin bromide for semiconductor applications.
Coordination Chemistry: Research explores the coordination chemistry of tin(2+);dibromide carbene complexes and their reactivity with other compounds.
Optoelectronics: Tin(2+);dibromide is used in the development of materials with deep-red emission properties.
作用机制
Target of Action
Tin(2+);dibromide, also known as Tin (II) bromide, is a chemical compound of tin and bromine with the chemical formula SnBr2
Mode of Action
Tin(2+);dibromide can act as a Lewis acid, forming adducts with donor molecules . For example, it forms NMe3·SnBr2 and 2NMe3·SnBr2 with trimethylamine . It can also act as both a donor and an acceptor in complex formations .
Biochemical Pathways
It is known that tin(2+);dibromide can undergo oxidative addition with a variety of alkyl bromides to yield alkyltin tribromides .
Pharmacokinetics
Its solubility in donor solvents such as acetone, pyridine, and dimethylsulfoxide suggests it could be absorbed and distributed in biological systems .
Result of Action
Its ability to form adducts with donor molecules and undergo oxidative addition with alkyl bromides suggests it could potentially influence a variety of chemical reactions .
Action Environment
The action of Tin(2+);dibromide can be influenced by environmental factors. For example, the reaction of metallic tin and HBr to produce Tin(2+);dibromide can also produce tin (IV) bromide in the presence of oxygen . Furthermore, the formation of different adducts and complexes can be influenced by the presence of different donor molecules .
准备方法
Synthetic Routes and Reaction Conditions: Tin(2+);dibromide can be synthesized by reacting metallic tin with hydrobromic acid (HBr). The reaction is as follows: [ \text{Sn} + 2 \text{HBr} \rightarrow \text{SnBr}_2 + \text{H}_2 ] This reaction involves distilling off the water and hydrobromic acid and then cooling the mixture to obtain tin(2+);dibromide .
Industrial Production Methods: In industrial settings, the preparation of tin(2+);dibromide follows similar principles but on a larger scale. The reaction must be carefully controlled to prevent the formation of tin(IV) bromide, which can occur in the presence of oxygen .
Types of Reactions:
Reduction: Tin(2+);dibromide acts as a reducing agent. For example, it can reduce alkyl bromides to form alkyltin tribromides: [ \text{SnBr}_2 + \text{RBr} \rightarrow \text{RSnBr}_3 ]
Oxidation: In the presence of oxygen, tin(2+);dibromide can be oxidized to form tin(IV) bromide.
Common Reagents and Conditions:
Hydrobromic Acid (HBr): Used in the synthesis of tin(2+);dibromide.
Donor Solvents: Acetone, pyridine, and dimethyl sulfoxide are commonly used to form adducts with tin(2+);dibromide.
Major Products:
Alkyltin Tribromides: Formed from the reaction with alkyl bromides.
Pyramidal Adducts: Formed with donor solvents.
相似化合物的比较
Tin(2+);chloride (SnCl₂): Similar in structure and properties, but with chloride ions instead of bromide.
Tin(2+);iodide (SnI₂): Similar in structure but with iodide ions, resulting in different physical properties such as color.
Tin(4+);bromide (SnBr₄): Contains tin in the +4 oxidation state, leading to different reactivity and applications.
Uniqueness: Tin(2+);dibromide is unique due to its specific reactivity with bromide ions, its stability in the +2 oxidation state, and its ability to form various adducts and complexes. Its applications in materials science and coordination chemistry further highlight its distinct properties .
属性
IUPAC Name |
tin(2+);dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Sn/h2*1H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUXOVNWDZTCFN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Sn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-24-0 |
Source


|
| Record name | Tin dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B160408.png)
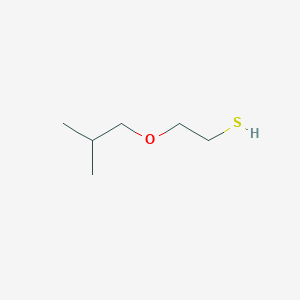
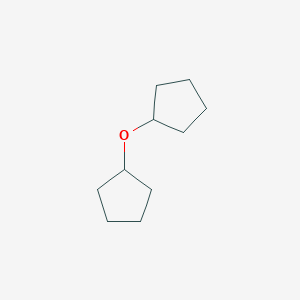
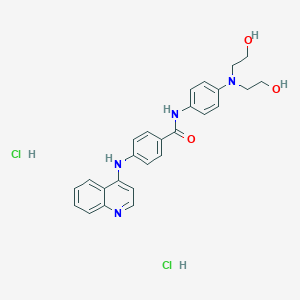
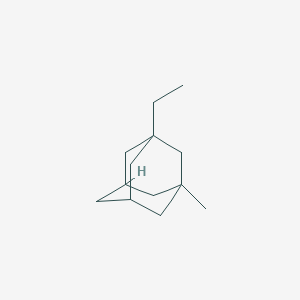
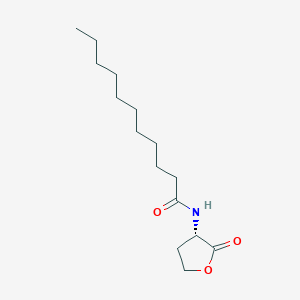

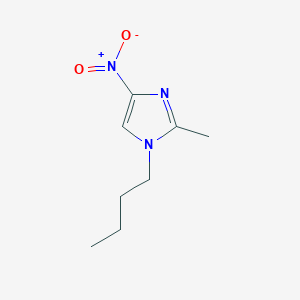
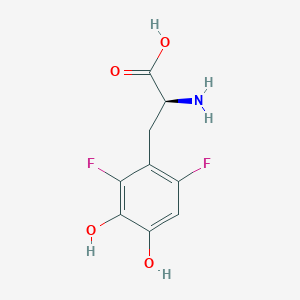
![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)
